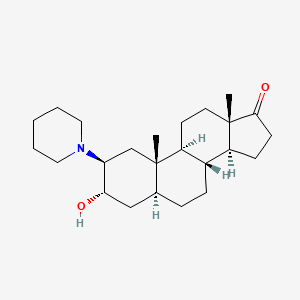
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential pharmacological properties. The compound features a hydroxy group at the 3alpha position, a piperidinyl group at the 2beta position, and a ketone at the 17 position on the androstan backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 3alpha position.
Piperidinylation: Introduction of the piperidinyl group at the 2beta position.
Oxidation: Formation of the ketone at the 17 position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone or carboxylic acid.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Replacement of the piperidinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone can yield a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a synthetic intermediate for the preparation of other steroidal compounds.
Biology: Investigation of its effects on cellular processes and receptor binding.
Medicine: Potential therapeutic applications, including as an androgen receptor modulator.
Industry: Use in the synthesis of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to various physiological effects, including anabolic and androgenic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: A natural androgen with a similar steroidal structure.
Dihydrotestosterone (DHT): Another natural androgen with a similar structure but different functional groups.
Nandrolone: A synthetic anabolic steroid with structural similarities.
Uniqueness
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one is unique due to the presence of the piperidinyl group at the 2beta position, which is not commonly found in natural androgens. This structural modification can influence its binding affinity and activity at androgen receptors, potentially leading to distinct pharmacological properties.
Eigenschaften
Molekularformel |
C24H39NO2 |
|---|---|
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
(2S,3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H39NO2/c1-23-11-10-19-17(18(23)8-9-22(23)27)7-6-16-14-21(26)20(15-24(16,19)2)25-12-4-3-5-13-25/h16-21,26H,3-15H2,1-2H3/t16-,17-,18-,19-,20-,21-,23-,24-/m0/s1 |
InChI-Schlüssel |
ZSSFNSKKUXRGOA-NDMIVGHGSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCCC5)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)O)N5CCCCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


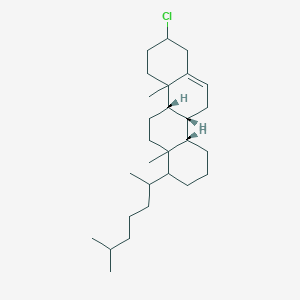
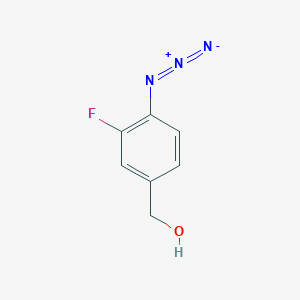

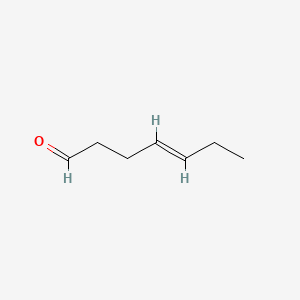
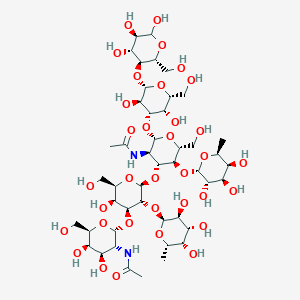




![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
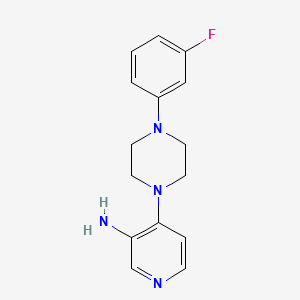
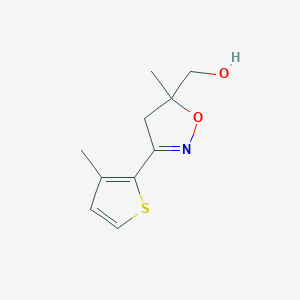
![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)

